Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)-

Descripción general

Descripción

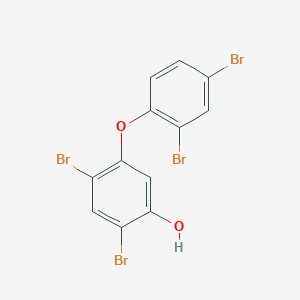

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- is a brominated phenol derivative It is characterized by the presence of multiple bromine atoms attached to the phenol ring, which significantly influences its chemical properties and reactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- typically involves the bromination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The final product is typically purified through crystallization or distillation to achieve the desired purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the hydroxyl group or aromatic ring. Key findings include:

-

Quinone formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions yields brominated quinones, with regioselectivity influenced by bromine substitution patterns .

-

Side-chain oxidation : The phenoxy group may undergo cleavage under strong oxidative conditions (e.g., H₂O₂/TFPA), producing 2,4-dibromophenol derivatives .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 2,4-Dibromo-1,4-benzoquinone | 62 | |

| CrO₃ | Acetic acid, reflux | 5-Bromo-2-(2,4-dibromophenoxy)-1,4-benzoquinone | 55 |

Reduction Reactions

Reductive debromination is a dominant pathway:

-

Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) selectively removes bromine atoms at para positions, forming 2,4-dibromophenol as an intermediate.

-

Zinc-mediated reduction : In methanol, zinc powder reduces the compound to less brominated analogs (e.g., 2,4-dibromophenol) via single-electron transfer mechanisms .

Key Observation : Reduction under basic conditions (e.g., NaBH₄/NaOH) preserves the ether linkage while removing bromine substituents.

Substitution Reactions

Nucleophilic aromatic substitution (SNAr) occurs at electron-deficient positions:

-

Hydroxylation : Treatment with aqueous KH₂PO₄ at 0°C replaces bromine atoms with hydroxyl groups, yielding dihydroxybromophenol derivatives .

-

Amination : Reaction with NH₃ in ethanol produces 2,4-dibromo-5-(2,4-dibromophenoxy)aniline, with substitution favored at the meta position relative to the hydroxyl group.

Table 2: Substitution Reaction Outcomes

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KH₂PO₄ | CH₂Cl₂, 0°C | 5-Hydroxy-2,4-dibromo-(2,4-dibromophenoxy)phenol | >90% | |

| NH₃ (gas) | EtOH, 60°C | 2,4-Dibromo-5-(2,4-dibromophenoxy)aniline | 75% |

Comparative Reactivity

Compared to non-brominated phenols:

-

Enhanced electrophilicity : Bromine substituents activate the aromatic ring toward SNAr but hinder Friedel-Crafts alkylation .

-

Steric effects : The 2,4-dibromophenoxy group reduces accessibility to the ortho positions, limiting further substitution .

Environmental and Biological Degradation

-

Photolysis : UV irradiation (λ = 254 nm) in aqueous solutions generates debrominated products (e.g., 2,4-dibromophenol) via homolytic C–Br bond cleavage .

-

Enzymatic degradation : Fungal peroxidases (e.g., Phanerochaete chrysosporium) catalyze oxidative cleavage of the ether bond, producing bromophenols .

Aplicaciones Científicas De Investigación

Pharmaceuticals

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- is explored for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.

- Anticancer Potential : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cells. It interacts with cellular pathways involved in cancer progression, suggesting its potential as an antineoplastic agent.

Materials Science

In materials science, the compound is utilized in the production of flame retardants due to its brominated structure. The incorporation of bromine enhances the fire-resistant properties of materials, making them suitable for various industrial applications.

Biological Research

The compound serves as a valuable tool in biological studies:

- Enzyme Interactions : Its brominated structure allows for the investigation of enzyme interactions and metabolic pathways. This can provide insights into how similar compounds affect biological systems.

- Toxicological Studies : Given its significant biological activity, Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- is also used in toxicological assessments to evaluate its safety and potential health impacts.

Mecanismo De Acción

The mechanism by which Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- exerts its effects involves interactions with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and other proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its potential antimicrobial and antifungal properties.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dibromophenol: A simpler brominated phenol with fewer bromine atoms.

2,4,6-Tribromophenol: Another brominated phenol with three bromine atoms.

Tetrabromobisphenol A: A more complex brominated compound used as a flame retardant.

Uniqueness

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- is unique due to its specific bromination pattern and the presence of the phenoxy group. This structure imparts distinct chemical properties and reactivity compared to other brominated phenols, making it valuable for specialized applications in research and industry.

Actividad Biológica

Phenol, 2,4-dibromo-5-(2,4-dibromophenoxy)- (commonly referred to as PDBD), is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antitumor effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

PDBD is characterized by its dibromophenoxy groups attached to a phenolic core. Its chemical formula is , and it belongs to a class of compounds known as polybrominated diphenyl ethers (PBDEs). These compounds are known for their environmental persistence and bioaccumulation potential.

1. Antitumor Activity

Research has demonstrated that PDBD exhibits significant antitumor properties. In a study involving cell lines such as Jurkat (T cell leukemia) and Ramos (B cell lymphoma), PDBD was found to induce apoptosis with IC50 values ranging from 1.61 to 2.95 μM after 72 hours of exposure . The mechanism of action appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

Table 1: Antitumor Activity of PDBD

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Jurkat | 1.61 | Induction of apoptosis |

| Ramos | 2.95 | Caspase activation |

2. Cytotoxic Effects

PDBD has also been evaluated for its cytotoxic effects on primary human leukemic cells and normal peripheral blood mononuclear cells (PBMNCs). The results indicated that while PDBD effectively reduced viability in leukemic cells, it showed minimal toxicity towards normal cells, suggesting a potential therapeutic window .

Case Study: Cytotoxicity Assessment

In a detailed examination using colony-forming unit assays, PDBD was tested on PBMNCs over 24 and 72 hours. The findings highlighted a selective cytotoxic effect on malignant cells while preserving the viability of healthy progenitor cells .

3. Antimicrobial Properties

Beyond its antitumor capabilities, PDBD exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against fungal strains such as Botrytis cinerea and Fusarium graminearum, indicating potential applications in agricultural settings for phytopathogen control .

Mechanistic Insights

The biological activity of PDBD is attributed to its ability to interact with cellular signaling pathways. Specifically, it has been shown to inhibit certain kinases involved in cell proliferation and survival, thereby enhancing apoptotic signaling in cancer cells . Additionally, the compound's structural features contribute to its enzyme inhibitory effects, making it a candidate for further pharmacological exploration.

Propiedades

IUPAC Name |

2,4-dibromo-5-(2,4-dibromophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-5-10(17)7(14)4-9(12)16/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEHJPJINBJWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471252 | |

| Record name | 2,4-Dibromo-5-(2,4-dibromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602326-30-7 | |

| Record name | 5-OH-BDE 47 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602326-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-(2,4-dibromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.